molecular formula C12H14N4O B2372729 N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1479035-52-3

N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2372729
CAS No.: 1479035-52-3
M. Wt: 230.271
InChI Key: KAMUQDDTXCTFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, the mechanism would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) would provide information on hazards, safe handling procedures, and emergency protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general steps are as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 2-phenylpropylamine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Amidation: The resulting triazole is then reacted with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted carboxamides.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: Other compounds in this class include 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole.

    Carboxamide Derivatives: Compounds such as N-phenylcarboxamide and N-benzylcarboxamide share structural similarities.

Uniqueness: N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-phenylpropyl)-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(10-5-3-2-4-6-10)7-13-12(17)11-8-14-16-15-11/h2-6,8-9H,7H2,1H3,(H,13,17)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMUQDDTXCTFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NNN=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.